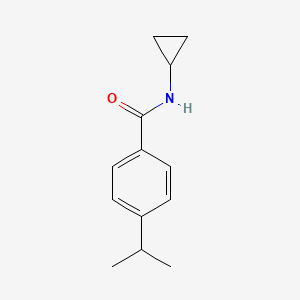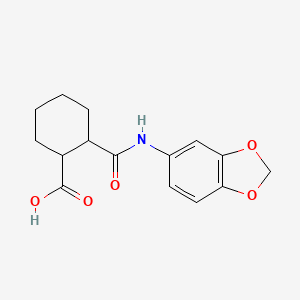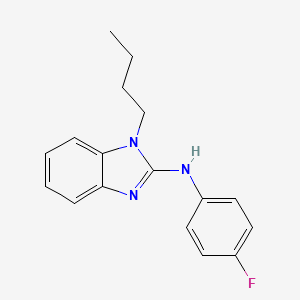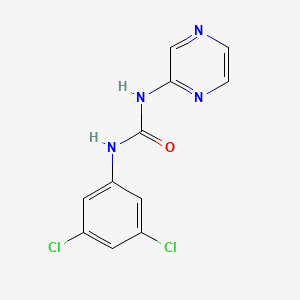
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide: is an organic compound that belongs to the class of amides It features a thiophene ring substituted with cyano and methyl groups, linked to a phenylbutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the cyano and methyl groups at the 3 and 4,5 positions, respectively.
Amide Formation: The substituted thiophene is then reacted with 2-phenylbutanoyl chloride in the presence of a base (such as triethylamine) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe or a lead compound in drug discovery.
Medicine
Potential medicinal applications include its use as a pharmacophore in the design of new drugs. The cyano and amide functionalities are often found in bioactive molecules, suggesting that this compound could be a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyano group might participate in hydrogen bonding or dipole interactions, while the thiophene ring could engage in π-π stacking with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide has a unique butanamide moiety, which may confer different physical and chemical properties. This structural variation can lead to distinct biological activities and applications, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C17H18N2OS |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H18N2OS/c1-4-14(13-8-6-5-7-9-13)16(20)19-17-15(10-18)11(2)12(3)21-17/h5-9,14H,4H2,1-3H3,(H,19,20) |
Clave InChI |
UXMHTKFSLHWTPM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10978310.png)
![4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10978313.png)

![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide](/img/structure/B10978321.png)
![N,N'-bis[4-(dimethylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B10978326.png)



![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B10978361.png)

![2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10978380.png)
methanone](/img/structure/B10978381.png)
![1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B10978383.png)
